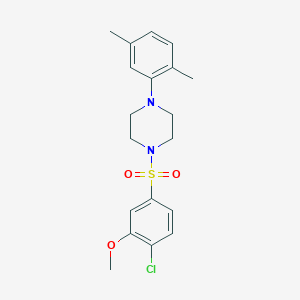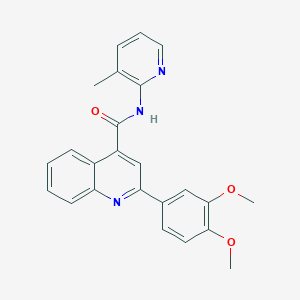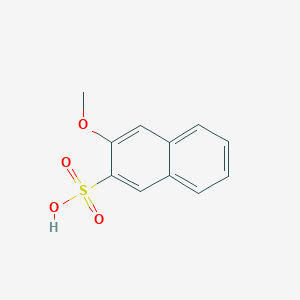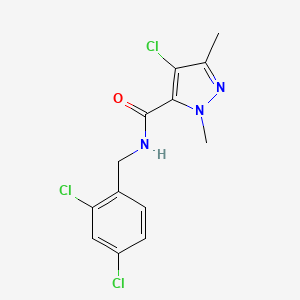
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methoxybenzenesulfonyl group and a 2,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 4-chloro-3-methoxybenzenesulfonyl chloride: This can be achieved by reacting 4-chloro-3-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the piperazine derivative: The 4-chloro-3-methoxybenzenesulfonyl chloride is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-chloro-3-methoxybenzenesulfonic acid derivatives.
Reduction: Formation of 4-chloro-3-methoxybenzenesulfide derivatives.
Substitution: Formation of 4-substituted-3-methoxybenzenesulfonyl derivatives.
Applications De Recherche Scientifique
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
- 1-(4-Methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
- 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
Uniqueness
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to the presence of both the 4-chloro-3-methoxybenzenesulfonyl and 2,5-dimethylphenyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-5-15(2)18(12-14)21-8-10-22(11-9-21)26(23,24)16-6-7-17(20)19(13-16)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRGGSLPGNBJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid](/img/structure/B6109994.png)

![6-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B6110012.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6110016.png)
![1-(2-pyridinyl)-2-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6110017.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B6110028.png)

![N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2-FLUOROANILINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B6110038.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6110043.png)
![7-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6110048.png)
![N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(2-methylimidazol-1-yl)ethanamine](/img/structure/B6110049.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6110075.png)
![(NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine](/img/structure/B6110077.png)
